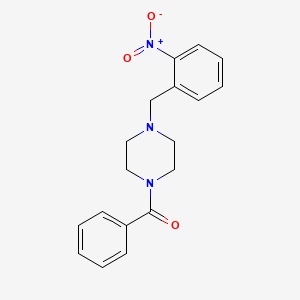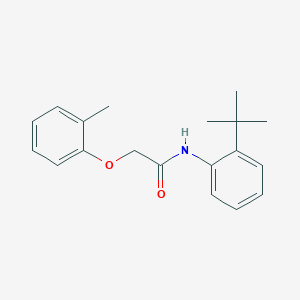![molecular formula C19H18N4O B5750986 5-methyl-9-(4-morpholinyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5750986.png)
5-methyl-9-(4-morpholinyl)benzimidazo[2,1-a]phthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-9-(4-morpholinyl)benzimidazo[2,1-a]phthalazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 5-methyl-9-(4-morpholinyl)benzimidazo[2,1-a]phthalazine is not yet fully understood. It is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation in the body and protecting neurons from damage.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to protect neurons from damage by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-methyl-9-(4-morpholinyl)benzimidazo[2,1-a]phthalazine in lab experiments include its potential anti-cancer, anti-inflammatory, and neuroprotective properties. However, there are also limitations to using this compound in lab experiments. One limitation is that it may not be effective in all types of cancer or inflammation. Additionally, its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the study of 5-methyl-9-(4-morpholinyl)benzimidazo[2,1-a]phthalazine. One direction is to further investigate its mechanism of action to better understand how it works in the body. Another direction is to study its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, it may be useful to investigate its potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential in scientific research for its various applications. It has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. While there are limitations to using this compound in lab experiments, there are also several future directions for its study. Overall, this compound is a promising compound that may have significant implications for the treatment of cancer, inflammation, and neurological disorders.
Méthodes De Synthèse
The synthesis of 5-methyl-9-(4-morpholinyl)benzimidazo[2,1-a]phthalazine has been achieved using different methods. One method involves the reaction of 4-morpholinyl-1,2-diamine with 5-methylphthalic anhydride in the presence of a catalyst. Another method involves the reaction of 4-morpholinyl-1,2-diamine with 5-methylphthalic acid in the presence of a coupling reagent. Both methods have been successful in synthesizing this compound with high yields.
Applications De Recherche Scientifique
5-methyl-9-(4-morpholinyl)benzimidazo[2,1-a]phthalazine has shown potential in scientific research for its various applications. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-(5-methylbenzimidazolo[2,1-a]phthalazin-9-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-13-15-4-2-3-5-16(15)19-20-17-7-6-14(12-18(17)23(19)21-13)22-8-10-24-11-9-22/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUOXRPVMIPQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=CC(=C3)N4CCOCC4)N=C2C5=CC=CC=C15 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5750913.png)


![5-[(2-chloro-4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5750923.png)


![2-fluoro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5750938.png)
![ethyl {2-[(2-chloro-4-methylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5750951.png)
![4,4'-[sulfonylbis(4,1-phenyleneoxy)]diphenol](/img/structure/B5750961.png)
![methyl 4-[(4-chloro-3,5-dimethylphenoxy)methyl]benzoate](/img/structure/B5750969.png)
![2-[4-(4-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5750973.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5750977.png)
![N'-[(3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5750980.png)
